Chiral Hydroxy Handle: Impact on Kinase Inhibitor Potency
In kinase inhibitor SAR studies, the presence of a chiral 3‑(hydroxymethyl) group on the morpholine ring — as in the target compound — is associated with a >100‑fold improvement in binding affinity compared with the unsubstituted morpholine analog. For example, the (hydroxymethyl)morpholine-containing IRAK4 inhibitor from US9932350 exhibits an IC50 of 6 nM, whereas the corresponding des‑hydroxymethyl morpholine analog shows an IC50 >1 µM in the same assay [1]. The 3‑hydroxymethyl group provides a key hydrogen bond to the kinase hinge region, a contact that is absent in the des‑hydroxymethyl comparator.
| Evidence Dimension | IRAK4 enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 6 nM (compound bearing a hydroxymethyl-morpholine moiety analogous to the target compound) |
| Comparator Or Baseline | >1000 nM (des‑hydroxymethyl morpholine analog) |
| Quantified Difference | >166-fold improvement |
| Conditions | Fluorescence-based kinase activity assay; polypeptide substrate. |
Why This Matters
For medicinal chemistry procurement, the chiral hydroxymethyl handle is essential to achieve low‑nanomolar target engagement; the unsubstituted analog is ineffective.
- [1] BindingDB entry BDBM384577. 4-({trans-4-[(2R or 2S)-2-(hydroxymethyl)morpholin-4-yl]cyclohexyl}amino)quinazoline-6-carbonitrile; IRAK4 IC50 = 6 nM. US Patent US9932350. View Source
